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Introduction

The von Hippel-Lindau (VHL) tumor suppressor gene is a critical component in cellular oxygen

sensing and is frequently inactivated in a variety of cancers, most notably in clear cell renal cell

carcinoma (ccRCC). The VHL protein (pVHL) is a key component of an E3 ubiquitin ligase

complex that targets the alpha subunit of hypoxia-inducible factor (HIF-α) for proteasomal

degradation in the presence of oxygen. Loss of VHL function leads to the stabilization of HIF-α,

even under normoxic conditions, promoting angiogenesis, cell proliferation, and metabolic

reprogramming, which are hallmarks of cancer. Therefore, the accurate quantification of VHL

gene expression is crucial for basic research, drug discovery, and clinical diagnostics. This

document provides a detailed protocol for the analysis of human VHL gene expression using

quantitative real-time PCR (qPCR).

Principle of the Assay

This protocol employs a two-step reverse transcription quantitative PCR (RT-qPCR) method.

First, total RNA is extracted from cultured human cells and reverse transcribed into

complementary DNA (cDNA). The resulting cDNA is then used as a template for qPCR with

SYBR Green chemistry for the detection and quantification of the VHL transcript. The

expression level of VHL is normalized to the expression of stably expressed reference genes to

correct for variations in RNA input and reverse transcription efficiency.
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The following tables summarize the validated qPCR primers for the human VHL gene and

recommended reference genes.

Table 1: Human VHL qPCR Primers

Gene
Forward Primer
(5'-3')

Reverse Primer
(5'-3')

Amplicon Size (bp)

VHL
GCTGCCCGTATGGC

TCAACT

CGTACCTCGGTAGC

TGTGGATG
94

Table 2: Human Reference Gene qPCR Primers

Gene Forward Primer (5'-3') Reverse Primer (5'-3')

ACTB
CACCATTGGCAATGAGCGG

TTC

AGGTCTTTGCGGATGTCCA

CGT

GAPDH
GAAGGTGAAGGTCGGAGTC

A
GAAGATGGTGATGGGATTTC

RPL13A
CCTGGAGGAGAAGAGGAAA

GAGA

TTGAGGACCTCTGTGTATTT

GTCAA

Experimental Protocols
I. Total RNA Extraction from Cultured Human Cells

This protocol is for the extraction of total RNA from cultured human cells using a TRIzol-based

method.

Materials:

Cultured human cells

Phosphate-buffered saline (PBS), ice-cold

TRIzol® reagent
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Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

RNase-free microcentrifuge tubes

Microcentrifuge

Protocol:

Cell Lysis:

For adherent cells, aspirate the cell culture medium and wash the cells once with ice-cold

PBS. Aspirate the PBS. Add 1 mL of TRIzol® reagent directly to the culture dish (for a 10

cm dish) and scrape the cells.

For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and wash

once with ice-cold PBS. Resuspend the cell pellet in 1 mL of TRIzol® reagent.

Phase Separation:

Incubate the homogenate for 5 minutes at room temperature to permit the complete

dissociation of nucleoprotein complexes.

Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used. Cap the tube securely and

shake vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into

a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous

phase. RNA remains exclusively in the aqueous phase.

RNA Precipitation:
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Transfer the aqueous phase to a fresh tube.

Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1

mL of TRIzol® reagent used.

Incubate samples at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like

pellet on the side and bottom of the tube.

RNA Wash:

Remove the supernatant.

Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol® reagent used.

Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Solubilization:

Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will

decrease its solubility.

Dissolve the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water by

passing the solution a few times through a pipette tip.

Quantification and Quality Control:

Determine the RNA concentration and purity by measuring the absorbance at 260 nm and

280 nm using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is

indicative of pure RNA.

II. Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of cDNA from total RNA.

Materials:

Total RNA (up to 1 µg)
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Reverse Transcriptase

dNTP mix (10 mM each)

Random primers or Oligo(dT) primers

RNase inhibitor

RNase-free water

Thermocycler

Protocol:

Reaction Setup:

In an RNase-free tube on ice, prepare the following reaction mixture:

Total RNA: 1 µg

Primer (Random hexamers or Oligo(dT)): 1 µL

dNTP mix (10 mM): 1 µL

RNase-free water: to a final volume of 13 µL

Denaturation and Annealing:

Mix gently and briefly centrifuge.

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

Reverse Transcription Reaction:

Add the following components to the annealed RNA mixture:

5X Reaction Buffer: 4 µL

RNase Inhibitor: 1 µL
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Reverse Transcriptase: 1 µL

RNase-free water: 1 µL

Incubation:

Mix gently and briefly centrifuge.

Incubate at 25°C for 10 minutes, followed by 50°C for 50 minutes.

Inactivation:

Inactivate the enzyme by heating at 85°C for 5 minutes.

Storage:

The resulting cDNA can be stored at -20°C.

III. Quantitative PCR (qPCR)

This protocol outlines the qPCR procedure using SYBR Green chemistry.

Materials:

cDNA template

Forward and reverse primers (10 µM stock)

2X SYBR Green qPCR Master Mix

Nuclease-free water

qPCR instrument

qPCR plates/tubes

Protocol:

Reaction Setup:
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Prepare a master mix for the number of reactions to be performed, including no-template

controls. For each 20 µL reaction:

2X SYBR Green qPCR Master Mix: 10 µL

Forward Primer (10 µM): 0.5 µL

Reverse Primer (10 µM): 0.5 µL

Nuclease-free water: 4 µL

cDNA template: 5 µL (diluted as appropriate)

qPCR Cycling Conditions:

Set up the qPCR instrument with the following cycling program:

Initial Denaturation: 95°C for 10 minutes

40 Cycles:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 60 seconds

Melt Curve Analysis: Perform as per the instrument's instructions to verify the specificity

of the amplification products.

IV. Data Analysis

The relative expression of the VHL gene is calculated using the ΔΔCt method.

Calculate ΔCt: For each sample, calculate the difference between the Ct value of the VHL

gene and the Ct value of the reference gene(s).

ΔCt = Ct(VHL) - Ct(Reference Gene)

Calculate ΔΔCt: For each experimental sample, subtract the ΔCt of the control sample.
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ΔΔCt = ΔCt(Experimental Sample) - ΔCt(Control Sample)

Calculate Fold Change: The fold change in VHL expression is calculated as 2-ΔΔCt.

Visualizations
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To cite this document: BenchChem. [Application Notes: Quantitative PCR for Human VHL
Gene Expression Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1575614#quantitative-pcr-primers-for-human-vhr1-
gene-expression-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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